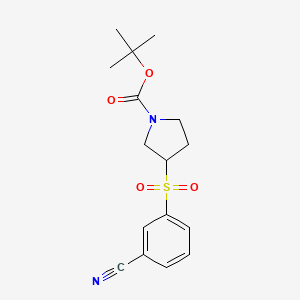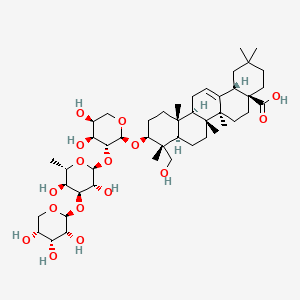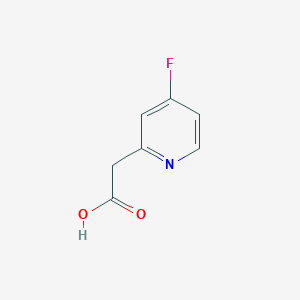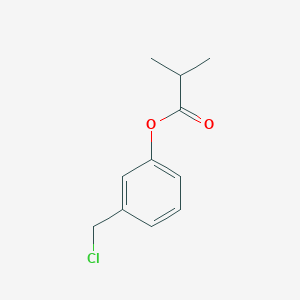
3-(Chloromethyl)phenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)phenyl 2-methylpropanoate is an organic compound classified as an ester. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl 2-methylpropanoate typically involves the esterification of 3-(Chloromethyl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution: Products include amines, thiols, or other substituted derivatives.
Oxidation: Products include quinones or other oxidized phenyl derivatives.
Reduction: Products include alcohols or other reduced ester derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)phenyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylpropanoate: Lacks the chloromethyl and phenyl groups, making it less reactive in substitution reactions.
3-(Chloromethyl)phenyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Phenyl 2-methylpropanoate: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Chloromethyl)phenyl 2-methylpropanoate is unique due to the presence of both the chloromethyl and 2-methylpropanoate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
1260763-91-4 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
[3-(chloromethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
GNWCGSCZDXVNIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1=CC=CC(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


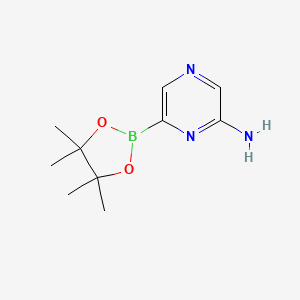
![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
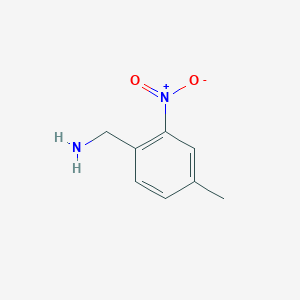


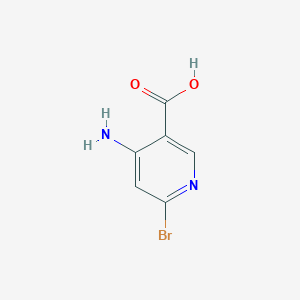

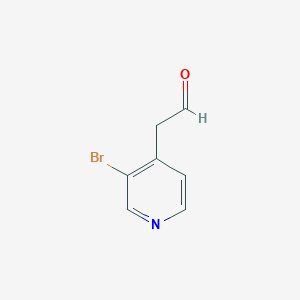
![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
